molecular formula C13H15Br B12508285 2-(4-Bromophenyl)bicyclo[2.2.1]heptane

2-(4-Bromophenyl)bicyclo[2.2.1]heptane

Cat. No.: B12508285
M. Wt: 251.16 g/mol
InChI Key: PJNNKNXHBCBTOS-UHFFFAOYSA-N
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Description

Overview of Bicyclo[2.2.1]heptane Chemistry and its Significance

The bicyclo[2.2.1]heptane, or norbornane (B1196662), framework is a saturated bridged bicyclic hydrocarbon. nih.gov Its structure consists of a cyclohexane ring bridged between the 1 and 4 positions by a methylene (B1212753) group, resulting in a strained and rigid conformation. nih.govfiveable.me This structural rigidity is a key feature that influences the reactivity and stereochemistry of its derivatives. fiveable.me

Bicyclo[2.2.1]heptanes are significant structural motifs found in a variety of natural products and pharmaceutically active molecules. acs.org Their unique three-dimensional structure is often exploited in drug design and materials science. fiveable.me The synthesis of bicyclo[2.2.1]heptane derivatives is an active area of research, with methods like the Diels-Alder reaction being a common and efficient route to construct this bicyclic system. d-nb.infomjcce.org.mk This reaction typically involves a cyclopentadiene (B3395910) reacting with a suitable dienophile. d-nb.info Recent advancements have also explored novel synthetic strategies, such as pyridine-boronyl radical-catalyzed cycloadditions, to create these valuable frameworks. acs.org

The bicyclic nature of this core is utilized in various applications, including the development of novel anti-cancer agents and prostaglandin D2 receptor antagonists. nih.govnih.gov

Significance of the Bromophenyl Substituent in Organic Synthesis

The bromophenyl group is a phenyl ring substituted with one or more bromine atoms. In the case of 2-(4-bromophenyl)bicyclo[2.2.1]heptane, a single bromine atom is located at the para (4th) position of the phenyl ring. Aryl bromides, such as the bromophenyl group, are of great importance in organic synthesis, primarily serving as versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com

The presence of the bromine atom facilitates a wide range of cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. nbinno.com These reactions, often catalyzed by transition metals like palladium, allow for the connection of the bromophenyl unit to other organic fragments. This capability is crucial for constructing more complex molecular architectures from simpler building blocks. orgsyn.org

Furthermore, the bromo group can influence a molecule's electronic properties and can be a key element in designing materials with specific functions, such as nonlinear optical properties. researchgate.net It can also serve as a protecting group or a functional group that enhances crystallinity, which is beneficial for the purification of synthetic intermediates. labinsights.nl The reactivity of the carbon-bromine bond makes the bromophenyl group a valuable handle for chemists to introduce further chemical diversity.

Historical Context and Early Studies of Bicyclo[2.2.1]heptane Derivatives

The study of bicyclo[2.2.1]heptane and its derivatives has a rich history in organic chemistry. The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in the early 20th century, provided the first general and practical method for synthesizing this bicyclic system and remains a cornerstone of synthetic chemistry today. mjcce.org.mk

Early research focused on understanding the unique structure, stereochemistry, and reactivity of the strained norbornane system. The rigid framework allowed for the study of reaction mechanisms and stereochemical outcomes in ways that were not possible with more flexible acyclic or monocyclic systems.

Over the years, interest has expanded to include nitrogen-containing analogs, such as 7-azabicyclo[2.2.1]heptane, and the development of derivatives for specific applications. cdnsciencepub.com For instance, research has explored the synthesis of bicyclo[2.2.1]heptane derivatives for use as traction fluids and as components in the development of novel therapeutics. nih.govgoogle.com Sequential Diels-Alder and rearrangement reactions have been developed to synthesize functionalized bicyclo[2.2.1]heptanes, some of which are investigated for their use as fragrance ingredients. acs.org The continuous development of new synthetic methods and the exploration of novel applications ensure that bicyclo[2.2.1]heptane derivatives remain an important and actively studied class of compounds. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15Br

Molecular Weight

251.16 g/mol

IUPAC Name

2-(4-bromophenyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C13H15Br/c14-12-5-3-10(4-6-12)13-8-9-1-2-11(13)7-9/h3-6,9,11,13H,1-2,7-8H2

InChI Key

PJNNKNXHBCBTOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3=CC=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromophenyl Bicyclo 2.2.1 Heptane and Its Analogues

Direct Synthetic Approaches to 2-(4-Bromophenyl)bicyclo[2.2.1]heptane

While the Diels-Alder reaction remains the most common method for constructing the bicyclo[2.2.1]heptane skeleton, direct approaches to functionalize a pre-existing bicyclic core with an aryl group, or vice-versa, offer alternative pathways. These methods are particularly useful for creating a direct carbon-carbon bond between the bicyclo[2.2.1]heptane moiety and the 4-bromophenyl group.

Plausible direct synthetic routes include transition-metal-catalyzed cross-coupling and hydroarylation reactions. For instance, palladium-catalyzed hydroarylation represents a powerful method for the direct C-C bond formation between bicyclic alkenes, such as norbornene, and aryl halides. mdpi.comnih.gov This reductive Heck-type reaction can stereoselectively install an aryl group onto the bicyclic scaffold. nih.gov Similarly, tungsten(II) carbonyl complexes have been shown to effectively catalyze the hydroarylation of norbornene with simple arenes like benzene (B151609) and toluene, suggesting that bromobenzene (B47551) could potentially be used as a substrate under similar conditions. researchgate.net

Another viable strategy is the Suzuki-Miyaura cross-coupling reaction. This involves the coupling of an organoboron compound with an organohalide. A potential pathway to the target molecule could involve the reaction of a borylated bicyclo[2.2.1]heptane derivative with a di-halogenated benzene, such as 1-bromo-4-iodobenzene (B50087), where the more reactive C-I bond would preferentially couple. The synthesis of 2-arylbicyclo[2.2.1]heptadienes from borylated norbornadienes and haloarenes has been successfully demonstrated, establishing the feasibility of this approach. beilstein-journals.org

The Friedel-Crafts reaction, a classic method for alkylating aromatic rings, could also be considered. nih.govorganic-chemistry.org In principle, bromobenzene could be alkylated with a reactive bicyclo[2.2.1]heptyl derivative, such as a 2-halobicyclo[2.2.1]heptane or bicyclo[2.2.1]heptan-2-ol, in the presence of a Lewis acid catalyst. smolecule.com However, this method is often limited by challenges such as carbocation rearrangements within the bicyclic system and the potential for polyalkylation on the aromatic ring. organic-chemistry.org

More advanced one-pot, three-component coupling reactions catalyzed by palladium have also been developed. These methods can functionalize norbornene with both an aryl group (from an aryl halide) and another substituent in a single operation, offering an efficient route to complex bicyclo[2.2.1]heptane derivatives. bohrium.comresearchgate.net

Diels-Alder Cycloaddition Strategies for Bicyclo[2.2.1]heptane Core Construction

The [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction, is the cornerstone for synthesizing the bicyclo[2.2.1]heptane framework. This powerful reaction allows for the rapid and often highly stereocontrolled formation of the strained bicyclic system from a conjugated diene and a dienophile.

Intermolecular Diels-Alder Reactions

The intermolecular Diels-Alder reaction is the most common approach for constructing the bicyclo[2.2.1]heptane core. Typically, cyclopentadiene (B3395910) serves as the diene, reacting with a substituted alkene (the dienophile) to form the bicyclic structure. To synthesize analogues of this compound, a dienophile containing the 4-bromophenyl moiety is required.

For example, the reaction between cyclopentadiene and a chalcone (B49325) derivative, specifically (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, can be used to generate a highly substituted bicyclo[2.2.1]heptene precursor. Such reactions can be promoted using various catalysts, including environmentally benign options like fly-ash in an aqueous medium. beilstein-journals.orgd-nb.info Continuous flow chemistry has also been employed for the safe and scalable reaction of in situ generated cyclopentadiene (from cracking dicyclopentadiene) with reactive alkynes, such as a (4-bromophenyl)-substituted alkyne, to produce bicyclo[2.2.1]hepta-2,5-diene derivatives.

The reaction conditions, including solvent, temperature, pressure, and catalysis, can be tuned to control the reaction's efficiency and stereoselectivity (endo/exo selectivity). nih.gov

DieneDienophileCatalyst/ConditionsProduct Type
Cyclopentadiene(4-bromo-1-naphthyl) chalconesFly-ash / WaterSubstituted bicyclo[2.2.1]hept-5-ene methanones
Cyclopentadiene (in situ)2-cyano-3-(4-bromophenyl)acrylonitrileToluene / 200°C (Flow)2-(4-bromophenyl)bicyclo[2.2.1]hepta-2,5-diene derivative
1,3-CyclohexadieneDimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylateHigh Pressure / WaterTetracyclic adduct

Intramolecular Diels-Alder Reactions

In the intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are tethered within the same molecule. This strategy is exceptionally powerful for constructing complex, polycyclic systems that incorporate the bicyclo[2.2.1]heptane core with a high degree of stereocontrol. The conformational constraints imposed by the tether often lead to a single, predictable stereoisomer.

While not directly applied to the synthesis of the parent this compound, the IMDA reaction is a key step in the synthesis of numerous natural products containing the bicyclo[2.2.1]heptane skeleton. organic-chemistry.org For instance, the total synthesis of (+)-pedrolide, a complex diterpenoid, features a crucial IMDA reaction of a cyclopentadiene-containing precursor to construct the bicyclo[2.2.1]heptane core. Similarly, IMDA reactions have been used to create tricyclic frameworks by reacting a diene that has a dienophile moiety attached at the C-5 position. mdpi.comresearchgate.net

Asymmetric Synthesis Routes to Stereoisomers of Bicyclo[2.2.1]heptane Derivatives

Achieving enantiomeric purity is critical in many applications, and thus, the development of asymmetric synthetic routes to bicyclo[2.2.1]heptane derivatives has been a major focus of research. These methods aim to control the formation of stereocenters during the synthesis, leading to an excess of one enantiomer.

Organocatalytic Approaches in Bicyclo[2.2.1]heptane Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This approach avoids the use of metals and often proceeds under mild conditions. Formal [4+2] cycloaddition reactions enabled by organocatalysis have been developed to provide rapid access to a wide range of functionalized bicyclo[2.2.1]heptanes with high enantioselectivity. researchgate.netbohrium.com

For example, chiral tertiary amines can be used to catalyze the reaction between α'-ethoxycarbonyl cyclopentenones and nitroolefins, yielding bicyclo[2.2.1]heptane-1-carboxylates in good yields and with excellent enantiomeric excess (ee). bohrium.com These reactions are often operationally simple and can be performed on a large scale, making them highly valuable for pharmaceutical research. bohrium.com

Reaction TypeReactant 1Reactant 2OrganocatalystProductEnantiomeric Excess (ee)
Formal [4+2] Cycloadditionα′-Ethoxycarbonyl cyclopentenoneNitroolefinChiral tertiary amineBicyclo[2.2.1]heptane-1-carboxylateUp to 99%

Chiral Auxiliary and Ligand-Mediated Syntheses

Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries or chiral ligands. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, leaving an enantiomerically enriched product.

Chiral auxiliaries, such as those derived from camphor (B46023) or (R)-phenylglycinol, have been successfully employed in diastereoselective intramolecular Diels-Alder reactions to prepare optically active 7-oxabicyclo[2.2.1]heptane moieties. An enantiodivergent synthesis of bicyclo[2.2.1]heptane lactones has been achieved through an asymmetric Diels-Alder reaction where the stereoselectivity is controlled by a chiral 10-mercaptoisoborneol auxiliary. nih.gov

Alternatively, chiral ligands can be used in combination with a metal catalyst to create a chiral catalytic environment. This approach has been applied to Diels-Alder reactions, where a chiral Lewis acid catalyst can promote the formation of bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. This method was used to produce (+)-herbanone with an enantiomeric ratio of up to 96.5:3.5. Chiral sulfoxides have also been utilized to induce asymmetry in the synthesis of functionalized bicyclo[2.2.1]heptane derivatives.

Palladium-Catalyzed Coupling Reactions in Bicyclo[2.2.1]heptane Framework Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been extensively applied to the functionalization of the bicyclo[2.2.1]heptane scaffold. These methods offer a direct route to 2-aryl-bicyclo[2.2.1]heptane derivatives, including the target compound, this compound. Key strategies include the Heck reaction, Suzuki coupling, and multi-component reactions involving norbornene (bicyclo[2.2.1]hept-2-ene), the unsaturated precursor to the bicyclo[2.2.1]heptane system.

The Heck reaction, which couples an unsaturated halide with an alkene, provides a direct method for arylating norbornene. wikipedia.org The reaction of norbornene with an aryl halide like 1-bromo-4-iodobenzene in the presence of a palladium catalyst and a base leads to the formation of a 2-aryl-bicyclo[2.2.1]heptene, which can then be hydrogenated to the desired saturated bicyclo[2.2.1]heptane. Variations of this reaction, such as the Catellani reaction, utilize norbornene as a transient mediator to facilitate ortho-arylation, demonstrating the versatility of this system. nih.govnih.gov

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, involving the reaction of an organoboron compound with an organic halide. youtube.com To synthesize this compound, one could envision the coupling of a 2-halobicyclo[2.2.1]heptane with 4-bromophenylboronic acid or, conversely, 2-(bicyclo[2.2.1]heptan-2-yl)boronic acid with a dihalobenzene. The reaction typically proceeds under basic conditions with a palladium catalyst, such as one supported on magnetic nanoparticles, which allows for easy recovery and reuse. ikm.org.my

More complex, multi-component reactions have also been developed. For instance, a one-pot, three-component coupling of norbornene, an aryl halide, and an arylacetylene can be achieved using a simple ligand-free palladium catalytic system. bohrium.com This method efficiently constructs 2,3-disubstituted bicyclo[2.2.1]heptane derivatives. researchgate.net While not a direct synthesis of the mono-substituted target, these advanced methods highlight the capacity of palladium catalysis to build complex scaffolds based on the bicyclo[2.2.1]heptane core.

Below is a table summarizing various palladium-catalyzed approaches for the synthesis of related structures.

Reaction TypeReactantsCatalyst SystemKey Features
Heck ReactionNorbornene, Aryl HalidePd(OAc)₂, Ligand (e.g., PPh₃), BaseDirect arylation of the alkene C-C bond.
Suzuki-Miyaura CouplingAryl Halide, Arylboronic AcidPd(0) complex, Base (e.g., K₂CO₃)Versatile for a wide range of substrates.
Catellani ReactionAryl Iodide, Norbornene, OlefinPd(OAc)₂, LigandNorbornene-mediated ortho-functionalization. nih.gov
Three-Component CouplingNorbornene, Aryl Halide, AlkynePd(OAc)₂/PCy₃HBF₄Forms highly substituted bicyclo[2.2.1]heptanes. researchgate.net

Green Chemistry Aspects in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of bicyclo[2.2.1]heptane derivatives, these principles can be applied through the use of environmentally benign solvents, reusable catalysts, and atom-economical reactions.

A prime example of a green synthetic methodology is the Diels-Alder reaction, which is inherently atom-economical. To form the bicyclo[2.2.1]heptane core, cyclopentadiene is reacted with a suitable dienophile. Research has shown that this cycloaddition can be performed in water, a significant improvement over traditional volatile organic solvents. mjcce.org.mk For instance, the synthesis of (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones has been successfully achieved through a fly-ash-catalyzed Diels-Alder reaction in an aqueous medium. mjcce.org.mkmjcce.org.mk Fly-ash, a waste product from coal combustion, serves as a reusable, heterogeneous catalyst, further enhancing the green credentials of the process.

This water-mediated approach offers several advantages:

Reduced Environmental Impact: Water is a non-toxic, non-flammable, and readily available solvent.

Enhanced Reactivity: The hydrophobic effect of water can accelerate the rate of cycloaddition reactions.

Catalyst Reusability: The use of a solid catalyst like fly-ash allows for simple filtration and reuse, minimizing waste. mjcce.org.mk

While this specific example produces a more complex analogue, the methodology can be adapted for the synthesis of simpler 2-aryl-bicyclo[2.2.1]heptenes. The subsequent hydrogenation of the double bond to yield the saturated bicyclo[2.2.1]heptane framework is also a clean reaction, often employing a recyclable catalyst like palladium on carbon (Pd/C) with hydrogen gas, producing only the desired product.

The following table outlines key green chemistry strategies applicable to the synthesis of the target compound's scaffold.

Green Chemistry PrincipleApplication in SynthesisExample/Benefit
Safer SolventsUsing water as the reaction medium for the Diels-Alder reaction.Eliminates the need for volatile organic solvents. mjcce.org.mk
CatalysisEmploying reusable, heterogeneous catalysts.Fly-ash for Diels-Alder; Pd on carbon for hydrogenation. mjcce.org.mk
Atom EconomyUtilizing cycloaddition reactions like the Diels-Alder reaction.All atoms of the reactants are incorporated into the product.
Waste PreventionUsing waste materials as catalysts.Fly-ash, a coal combustion byproduct, is repurposed. mjcce.org.mk

Total Synthesis of Complex Molecules Incorporating the Bicyclo[2.2.1]heptane Scaffold

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane scaffold makes it a valuable building block in the total synthesis of complex natural products and other architecturally intricate molecules. The 2-aryl-bicyclo[2.2.1]heptane moiety, in particular, serves as a rigid anchor to which further complexity can be added.

An example of a natural product featuring this core structure is Pedrolide, a diterpenoid with an unprecedented "pedrolane" carbon skeleton. u-szeged.hu The structure of pedrolide contains a densely functionalized bicyclo[2.2.1]heptane system. Its biosynthesis is hypothesized to proceed from a tigliane-type precursor, involving an intramolecular cyclization to form the characteristic bridged framework. u-szeged.hu The first total synthesis of (+)-pedrolide confirmed the importance of controlling the stereochemistry of this core, using an intramolecular cyclopentadiene-Diels-Alder cycloaddition to construct the bicyclo[2.2.1]heptane unit. researchgate.net

While a specific total synthesis using this compound as a starting material is not prominently documented, analogues with this scaffold are common. For example, camphor, a naturally occurring bicyclo[2.2.1]heptane derivative, is a frequent starting point in synthesis. Semi-synthetic routes starting from camphor have been used to produce complex heterocyclic compounds, such as 4-(4-Bromophenyl)-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazineylidene)-2,3-dihydrothiazole, which has been evaluated for its biological activities. rsc.org

The 4-bromophenyl group on the bicyclo[2.2.1]heptane scaffold is particularly useful for synthetic chemists. The bromine atom serves as a handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse functional groups and the construction of elaborate molecular architectures. This strategic placement of a reactive group on a rigid 3D scaffold is a powerful approach in modern synthetic design.

The table below lists examples of complex molecular classes that incorporate the bicyclo[2.2.1]heptane scaffold.

Molecule/ClassSignificance of Bicyclo[2.2.1]heptane ScaffoldSynthetic Approach
PedrolideForms the core of the unprecedented "pedrolane" skeleton. u-szeged.huIntramolecular Diels-Alder cycloaddition. researchgate.net
Constrained NucleosidesActs as a rigid sugar mimic in nucleoside analogues.Multi-step synthesis from functionalized norbornane (B1196662) compounds. researchgate.net
Sigma (σ) Receptor LigandsProvides a rigid, defined geometry for receptor binding.Synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes.
Camphor-derived ThiazolesServes as a chiral starting material for complex derivatives. rsc.orgCondensation and cyclocondensation reactions on the camphor core. rsc.org

Spectroscopic and Structural Elucidation of 2 4 Bromophenyl Bicyclo 2.2.1 Heptane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map the carbon skeleton, assign the stereochemistry of the substituent, and confirm the connectivity of all atoms.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the bicyclo[2.2.1]heptane (also known as norbornane) core.

The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. This typically appears as two apparent doublets, each integrating to two protons. The protons ortho to the bromine atom (H-3' and H-5') are shifted downfield due to the electron-withdrawing nature of bromine, while the protons meta to the bromine (H-2' and H-6') appear slightly further upfield.

The aliphatic region is significantly more complex due to the rigid, strained nature of the bicyclic system, which results in complex spin-spin coupling and diastereotopicity of the methylene (B1212753) protons. The signals include two bridgehead protons (H-1 and H-4), the methine proton at the point of substitution (H-2), and the eight protons of the four methylene groups (C3, C5, C6, C7). The stereochemistry of the bromophenyl substituent, being either exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge), has a profound effect on the chemical shifts and coupling constants, particularly for the H-2 proton. In the exo isomer, the H-2 proton is in an endo position and vice-versa.

Table 1: Predicted ¹H NMR Spectral Data for exo-2-(4-Bromophenyl)bicyclo[2.2.1]heptane

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationExpected Coupling Constants (J, Hz)
H-3', H-5' (Aromatic)~7.40d2HJ ≈ 8.5
H-2', H-6' (Aromatic)~7.05d2HJ ≈ 8.5
H-2endo~2.85m1HComplex
H-1, H-4 (Bridgehead)~2.30, ~2.25br s2H-
H-7syn, H-7anti~1.65, ~1.40m (AB q)2HJ ≈ 10
H-3exo, H-3endo, H-5exo, H-5endo, H-6exo, H-6endo~1.10 - 1.90m6HComplex

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, a total of 11 distinct signals are expected, assuming the exo or endo isomer (the plane of symmetry in the parent norbornane (B1196662) is broken). Four signals correspond to the aromatic carbons: two for the protonated carbons and two for the quaternary carbons (one bearing the bicyclic substituent and one bearing the bromine). The remaining seven signals correspond to the seven carbons of the bicyclo[2.2.1]heptane skeleton. The chemical shift of C-2 is significantly deshielded due to the direct attachment of the aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (Quaternary, Ar-C-Bicyclo)~145
C-2', C-6' (Aromatic CH)~131
C-3', C-5' (Aromatic CH)~128
C-4' (Quaternary, Ar-C-Br)~120
C-2~48
C-1, C-4 (Bridgehead)~42, ~36
C-7~35
C-3, C-5, C-6~30, ~29, ~25

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C spectra and for establishing the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity from H-2 to H-1 and the H-3 protons, and throughout the rest of the bicyclic framework, confirming the assignments made from the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key correlations would include those from the H-2 proton to the aromatic carbons C-1' and C-2'/C-6', definitively proving the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for determining the exo versus endo stereochemistry. The NOE effect arises between protons that are close in space, regardless of their bonding. For the exo isomer, the aryl group is away from the C-7 bridge, placing the H-2 proton in an endo position. This H-2 endo proton would show a spatial correlation (a NOESY cross-peak) to the nearby H-6 endo proton. Conversely, in the endo isomer, the H-2 proton is in an exo position and would show a key NOE correlation to the bridgehead protons H-1 and H-4, and potentially the H-7syn proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions corresponding to C-H and C-C bonds of the alkane and aromatic parts, as well as the C-Br bond.

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (Bicycloheptane)
~1590, ~1485C=C StretchAromatic Ring
1465 - 1450CH₂ ScissoringAliphatic
~820C-H Out-of-Plane Bend1,4-Disubstituted Aromatic
600 - 500C-Br StretchAryl Halide

The presence of sharp peaks just above and below 3000 cm⁻¹ clearly distinguishes between the aromatic and aliphatic C-H bonds. The strong band around 820 cm⁻¹ is highly characteristic of the out-of-plane bending for two adjacent protons on a benzene ring, confirming the 1,4-substitution pattern.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₁₃H₁₅Br), the most distinctive feature in the mass spectrum is the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion appears as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks), separated by two mass units. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the molecular formula C₁₃H₁₅Br.

The fragmentation pattern in electron ionization (EI) mass spectrometry provides further structural clues. Common fragmentation pathways would include:

Loss of a bromine radical (•Br): This would lead to a prominent peak at m/z corresponding to the [C₁₃H₁₅]⁺ cation.

Loss of the bicycloheptyl group: Cleavage of the C-C bond between the two ring systems can result in a fragment corresponding to the bromophenyl cation [C₆H₄Br]⁺.

Fragmentation of the bicycloheptane (B81988) ring: The saturated bicyclic system can undergo complex fragmentation, often initiated by the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, leading to a series of smaller aliphatic fragment ions.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled view of the molecule's structure in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a complete three-dimensional model of the molecule.

The data obtained from an X-ray diffraction experiment would confirm:

Unambiguous Stereochemistry: The relative positions of all atoms would be determined, providing absolute proof of the exo or endo configuration of the 4-bromophenyl substituent without the need for interpretive analysis like NOESY.

Precise Bond Lengths and Angles: X-ray crystallography measures the exact distances between atoms and the angles between bonds, revealing any strain or unusual geometry in the bicyclic framework.

Solid-State Conformation and Packing: The analysis reveals how individual molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as π–π stacking of the aromatic rings or halogen bonding involving the bromine atoms.

Absolute Configuration: For a chiral, enantiomerically pure sample, anomalous dispersion methods can be used to determine the absolute configuration (e.g., (1R, 2S, 4S) vs. (1S, 2R, 4R)).

While no public crystal structure is currently available for this specific compound, analysis of related structures shows that the bicyclo[2.2.1]heptane core exhibits expected bond lengths, with the bridgehead C-C-C angle (e.g., C1-C7-C4) being significantly smaller than the ideal tetrahedral angle, reflecting the inherent strain in the system.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy is a powerful set of techniques utilized to investigate the three-dimensional structure of chiral molecules such as this compound. These methods rely on the differential interaction of left and right circularly polarized light with enantiomers, providing information on their absolute configuration and enantiomeric excess (ee). The primary techniques in chiroptical spectroscopy include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA).

The determination of enantiomeric excess is crucial in asymmetric synthesis and for the characterization of optically active compounds. Chiroptical methods offer a direct and often non-destructive way to assess the optical purity of a sample. The intensity of the chiroptical signal is directly proportional to the excess of one enantiomer over the other.

A key principle underlying the application of chiroptical spectroscopy for enantiomeric excess determination is that enantiomers exhibit equal and opposite signals. For instance, in a circular dichroism spectrum, the signal intensity at a specific wavelength for one enantiomer will be equal in magnitude but opposite in sign to that of its mirror image. A racemic mixture, having equal amounts of both enantiomers, will therefore show no CD signal.

Electronic Circular Dichroism (ECD) is another chiroptical technique that can be used for the determination of enantiomeric excess. ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. Similar to VCD, the ECD spectra of enantiomers are mirror images. The magnitude of the ECD signal is proportional to the enantiomeric excess of the sample. However, the applicability of ECD is limited to molecules containing chromophores that absorb in the UV-Vis region. chemrxiv.org For this compound, the bromophenyl group acts as a chromophore, making ECD a potentially suitable technique for its analysis.

Raman Optical Activity (ROA) is a complementary vibrational chiroptical spectroscopy technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. chemrxiv.org ROA is also highly sensitive to molecular stereostructure and can be used for determining enantiomeric excess in a manner analogous to VCD. chemrxiv.org

In practice, to determine the enantiomeric excess of a sample of this compound using chiroptical spectroscopy, one would first need to obtain the spectrum of a pure enantiomer as a reference. The enantiomeric excess of an unknown sample can then be calculated using the following formula:

ee (%) = (|ΔA_sample| / |ΔA_pure|) × 100

where |ΔA_sample| is the absolute magnitude of the circular dichroism signal of the sample at a specific wavelength, and |ΔA_pure| is the absolute magnitude of the circular dichroism signal of the pure enantiomer at the same wavelength.

The following table provides a hypothetical representation of how chiroptical data might be presented for the determination of enantiomeric excess. Please note that these are illustrative values for methodological demonstration and are not actual experimental data for this compound.

SampleWavelength (nm)CD Signal (mdeg)Enantiomeric Excess (%)
Pure (+)-enantiomer220+10.0100
Sample A220+5.050
Sample B220-2.525 (of the (-)-enantiomer)
Racemic Mixture2200.00

Reactivity and Reaction Mechanisms of 2 4 Bromophenyl Bicyclo 2.2.1 Heptane

Reactivity of the Bicyclo[2.2.1]heptane Core

Strain-Induced Reactivity in Bicyclo[2.2.1] Systems

The bicyclo[2.2.1]heptane system possesses considerable ring strain, estimated to be around 33 kJ/mol higher than its unstrained acyclic counterparts. acs.org This inherent strain is a driving force for various chemical transformations that lead to the formation of less strained products. acs.orgnih.gov Reactions that involve the opening of the bicyclic ring are thermodynamically favorable as they relieve this strain energy. acs.org For instance, retro-condensation reactions, such as retro-Dieckman and retro-aldol pathways, are driven by the high strain of the bicyclic system. nih.gov While the saturated nature of the bicyclo[2.2.1]heptane core in 2-(4-Bromophenyl)bicyclo[2.2.1]heptane makes it relatively inert to ring-opening under standard conditions, this latent strain energy can be exploited in more forcing reactions or in derivatives where unsaturation is introduced.

Stereochemical Influence on Reaction Pathways

The rigid, cage-like structure of the bicyclo[2.2.1]heptane core exerts a profound stereochemical influence on reactions occurring both on the ring itself and on its substituents. The fixed spatial arrangement of the atoms dictates the accessibility of reagents to different faces of the molecule. This often leads to high stereoselectivity in reactions. cdnsciencepub.com For example, in reactions involving the bicyclo[2.2.1]heptane skeleton, attack of reagents is often favored from the less sterically hindered exo face over the more hindered endo face. This steric hindrance is a key factor in governing the stereochemical outcome of reactions. cdnsciencepub.com The rigid conformation of the bicyclic scaffold is a critical feature that can lead to improved biological activity and better pharmacokinetic properties in drug design.

Transformations Involving the Bromophenyl Moiety

The 4-bromophenyl group is a versatile functional handle that allows for a wide range of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, Stille)

The carbon-bromine bond on the phenyl ring is a prime site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming aryl-aryl bonds. acs.org In the context of this compound, the bromine atom can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. The mild reaction conditions and high functional group tolerance make this a highly attractive method. acs.org While specific examples with this compound are not prevalent in the literature, the reaction is expected to proceed efficiently based on the known reactivity of aryl bromides. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would allow for the introduction of a vinyl group at the 4-position of the phenyl ring of this compound. The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org Studies on related systems, such as the reaction of aryl bromides with various alkenes, demonstrate the feasibility and versatility of this transformation. soton.ac.uk

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high reactivity and functional group tolerance. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent, providing a pathway to couple the 4-bromophenyl group with a wide range of alkyl, alkenyl, and aryl partners. wikipedia.orgresearchgate.net

Stille Coupling: The Stille reaction employs organotin reagents (organostannanes) for coupling with organic halides, catalyzed by palladium. wikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org This reaction offers another avenue for the functionalization of the bromophenyl moiety, allowing for the introduction of various organic substituents. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

General Conditions for Cross-Coupling Reactions of Aryl Bromides
ReactionCoupling PartnerCatalystBaseSolvent
SuzukiR-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₂CO₃, K₃PO₄Toluene, Dioxane, DMF
HeckAlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile
NegishiR-ZnXPd(PPh₃)₄, Ni(acac)₂-THF, Dioxane
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂-Toluene, THF

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally difficult. However, such reactions can proceed under specific conditions. For SNA to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which are absent in this molecule. Alternatively, extremely strong nucleophiles or high temperatures and pressures can sometimes effect substitution. The mechanism usually involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. Given the electron-rich nature of the phenyl ring in this compound, electrophilic aromatic substitution would be a more likely pathway for functionalization, though this falls outside the scope of the current discussion.

Functionalization of the Bicyclo[2.2.1]heptane Skeleton

Direct functionalization of the saturated bicyclo[2.2.1]heptane skeleton presents a significant challenge due to the inertness of its C-H bonds. However, modern synthetic methods, particularly those involving C-H activation, have opened up possibilities for introducing functional groups onto this hydrocarbon framework.

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the selective functionalization of unactivated C-H bonds. researchgate.net This methodology has the potential to simplify synthetic routes by avoiding the need for pre-functionalized starting materials. researchgate.net For instance, palladium-catalyzed reactions can enable the selective functionalization of both ortho and ipso positions of aryl halides in what is known as the "Catellani reaction". researchgate.net While this specific reaction focuses on the aryl halide, related C-H activation strategies could potentially be adapted to functionalize the bicyclic core. Research has shown that palladium-mediated directed C(2)-H functionalization of bicyclo[1.1.1]pentanes is achievable, suggesting that similar strategies might be applicable to the bicyclo[2.2.1]heptane system with appropriate directing groups. nih.gov The development of such methods would provide a direct route to novel derivatives of this compound with functional groups on the saturated ring system.

Alkylation and Arylation Reactions

The 4-bromophenyl moiety of this compound is a key site for carbon-carbon bond formation, enabling the introduction of alkyl and aryl substituents. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is activated by a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to other aryl bromides. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netlibretexts.org

Heck Reaction: The Heck reaction allows for the arylation of alkenes. In the context of this compound, the aryl bromide can be coupled with various alkenes in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. This compound can react with a wide range of primary and secondary amines to produce the corresponding N-aryl amine derivatives.

The following interactive table summarizes representative palladium-catalyzed arylation reactions applicable to this compound, based on general knowledge of these reaction types.

Reaction NameCoupling PartnerCatalyst/LigandBaseProduct Type
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Biaryl
Heck Reaction AlkenePd(OAc)₂/P(o-tolyl)₃Et₃NSubstituted Alkene
Buchwald-Hartwig AminePd₂(dba)₃/BINAPNaOt-BuN-Aryl Amine

Note: The conditions and yields for these reactions with this compound would require specific experimental investigation.

Halogenation and Other Electrophilic Substitutions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The bromine atom is a deactivating but ortho-, para-directing group. Given that the para position is already substituted, further electrophilic attack would be directed to the ortho positions (positions 2 and 6 of the phenyl ring).

Direct bromination of the closely related 2-phenylbicyclo[2.2.1]heptane has been achieved using bromine in acetic acid at low temperatures, indicating that the phenyl ring in this bicyclic system is reactive towards electrophiles. For this compound, further bromination would likely require a Lewis acid catalyst, such as FeBr₃, to activate the bromine.

Other electrophilic aromatic substitutions, such as nitration (with HNO₃/H₂SO₄) and sulfonation (with fuming H₂SO₄), are also feasible, with the incoming electrophile being directed to the ortho positions relative to the bromine atom. The general mechanism involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores the aromaticity of the ring. studymind.co.uk

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target either the bicyclo[2.2.1]heptane core or the 4-bromophenyl group, depending on the reagents and reaction conditions.

Oxidation: The bicyclo[2.2.1]heptane skeleton is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the cleavage of C-C bonds. More controlled oxidation can be achieved if functional groups are present on the bicyclic system. For instance, Swern oxidation is a common method for oxidizing alcohols to ketones or aldehydes and has been applied to bicyclo[2.2.1]heptane diols. researchgate.net

Reduction: The 4-bromophenyl group can undergo reduction. The bromine atom can be removed (hydrodebromination) via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This reaction proceeds through the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis.

Alternatively, the aromatic ring itself can be reduced under more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, to yield 2-(4-bromocyclohexyl)bicyclo[2.2.1]heptane. The choice of catalyst and conditions is crucial to achieve selectivity between dehalogenation and arene hydrogenation.

Cycloaddition Reactions Beyond Diels-Alder

While the saturated bicyclo[2.2.1]heptane core of this compound is generally unreactive in cycloaddition reactions, its unsaturated analogue, norbornene, is well-known to participate in such transformations.

[2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a hallmark of strained alkenes like norbornene. sci-hub.se Upon irradiation, norbornene can dimerize or react with other alkenes to form cyclobutane (B1203170) rings. Although this compound itself does not possess a double bond for such reactions, its synthesis often proceeds from norbornene derivatives, making [2+2] cycloadditions relevant to the broader chemical space of this compound class. These reactions typically proceed through a triplet-sensitized mechanism, where a photosensitizer transfers energy to the alkene, leading to a diradical intermediate that then cyclizes. acs.org

Cyclopropanation Reactions

The formation of a cyclopropane (B1198618) ring on the bicyclo[2.2.1]heptane skeleton would result in a tricyclic system. While direct cyclopropanation of the C-C single bonds of the saturated bicycloalkane is not a common reaction, the Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. wikipedia.org Therefore, a precursor to this compound that contains a double bond in the bicyclic framework could undergo cyclopropanation with diiodomethane (B129776) and a zinc-copper couple to introduce a cyclopropane ring.

Mechanistic Investigations of Key Transformations

The mechanistic understanding of the reactions involving this compound is largely extrapolated from studies on its constituent parts.

Suzuki-Miyaura Reaction: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and consists of three main steps: researchgate.netlibretexts.orgyonedalabs.com

Oxidative Addition: A Pd(0) species inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Electrophilic Aromatic Substitution: The mechanism of electrophilic attack on the bromophenyl ring proceeds via the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. studymind.co.uk The presence of the bromine atom influences the regioselectivity of the attack. While bromine is deactivating due to its inductive electron-withdrawing effect, its lone pairs can participate in resonance, stabilizing the positive charge in the arenium ion for attack at the ortho and para positions. Since the para position is blocked in this compound, substitution is directed to the ortho positions. The stability of the transition state leading to the arenium ion determines the reaction rate. libretexts.orglibretexts.org

Computational and Theoretical Investigations of 2 4 Bromophenyl Bicyclo 2.2.1 Heptane

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement (conformation) of a molecule and understanding the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to yield information about molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with high accuracy. Instead of calculating the complex wavefunction of a multi-electron system, DFT determines the energy of the molecule based on its electron density.

For 2-(4-Bromophenyl)bicyclo[2.2.1]heptane, DFT would be employed to perform geometry optimization, starting from an initial guess of the structure. This process systematically alters the positions of the atoms to find the lowest energy conformation, known as the global minimum. The rigid bicyclo[2.2.1]heptane (norbornane) cage has a well-defined, strained structure, but the orientation of the 4-bromophenyl substituent relative to the cage can vary. DFT calculations can precisely determine the preferred dihedral angles and the corresponding rotational energy barrier.

Studies on similar substituted bicyclo[2.2.1]heptane systems have successfully used DFT to explain stereoselectivity in reactions, where the calculated lowest-energy conformation of the molecule dictates the favored direction of reactant approach. researchgate.net The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for obtaining accurate results and is typically benchmarked against experimental data where available. DFT also yields key electronic properties such as the molecular electrostatic potential map, which visualizes electron-rich and electron-poor regions, and frontier molecular orbitals (HOMO and LUMO), which are critical for predicting reactivity.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Phenyl-Substituted Bicyclo[2.2.1]heptane System This table presents typical data that would be generated from a DFT geometry optimization. Values are representative.

ParameterDescriptionTypical Calculated Value
C1-C2 Bond LengthBond between bridgehead and substituted carbon1.55 Å
C2-C(Aryl) Bond LengthBond connecting the bicyclic cage to the phenyl ring1.51 Å
C-Br Bond LengthBond between aromatic carbon and bromine1.91 Å
C1-C7-C4 AngleAngle of the methylene (B1212753) bridge93.5°
C1-C2-C3-C4 DihedralTorsional angle defining the boat-like conformation0.0° (by symmetry)

Ab Initio and Semi-Empirical Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) fall into this category.

While computationally more demanding than DFT, high-level ab initio calculations can provide benchmark-quality results for energy and geometry. For bicyclo[2.2.1]heptane derivatives, ab initio methods have been used to establish accurate relative stereochemistry and calculate specific optical rotations. acs.orgu-szeged.hu For this compound, MP2 or CCSD(T) calculations could be used to verify the energy minima found by DFT and to obtain a highly accurate electronic energy.

Semi-empirical methods, such as AM1 and PM7, are much faster as they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for preliminary conformational searches on larger molecules before refining the results with more rigorous DFT or ab initio methods.

Prediction and Correlation of Spectroscopic Data

Computational methods are extensively used to predict spectroscopic data, which serves as a crucial tool for structure verification and interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction (GIAO)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating molecular structure. Predicting NMR chemical shifts computationally can help assign ambiguous signals and confirm stereochemistry. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach. clockss.org

The GIAO method calculates the magnetic shielding tensor for each nucleus in the molecule. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the prediction depends heavily on the quality of the optimized geometry and the level of theory used for the GIAO calculation. semanticscholar.org DFT functionals specifically parameterized for NMR predictions, such as WP04, often provide excellent agreement with experimental data, especially when paired with a suitable basis set and an implicit solvent model (e.g., PCM for chloroform). github.io

For this compound, GIAO-DFT calculations would predict the ¹H and ¹³C chemical shifts for all unique atoms. This would be particularly useful for assigning the complex splitting patterns of the protons on the bicycloheptane (B81988) cage, whose chemical environments are highly sensitive to their stereochemical position (exo vs. endo).

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for 2-Phenylbicyclo[2.2.1]heptane This table shows the type of output from a GIAO-DFT calculation. Shifts are referenced to TMS and are representative.

Proton PositionStereochemistryTypical Predicted Shift (ppm)
H1Bridgehead2.35
H2endo1.95
H3exo1.60
H3endo1.30
H7syn1.55
H7anti1.25
Aromaticortho7.30

Vibrational Frequency Analysis for IR Spectroscopy

Infrared (IR) spectroscopy measures the vibrational modes of a molecule, providing a characteristic "fingerprint." Computational vibrational analysis calculates these modes, their corresponding frequencies (in cm⁻¹), and their IR intensities. This analysis is performed by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix).

A frequency calculation must be performed on an optimized geometry. The results confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide the zero-point vibrational energy (ZPVE). The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for approximations in the method and the neglect of anharmonicity. researchgate.net

For this compound, this analysis would predict key vibrational modes, including C-H stretching of the alkane cage and the aromatic ring, C=C stretching of the phenyl group, and the characteristic C-Br stretching frequency. These predictions are invaluable for assigning peaks in an experimental IR spectrum.

Transition State Analysis and Reaction Pathway Elucidation

Beyond studying stable molecules, computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which connects reactants to products.

Locating a transition state is more complex than geometry optimization. It involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For this compound, one could investigate various potential reactions, such as nucleophilic substitution at the carbon bearing the aromatic ring or elimination reactions. For instance, in a hypothetical Sₙ2 reaction, transition state analysis would model the approach of a nucleophile and the departure of a leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. acs.org Studies on reactions involving the bicyclo[2.2.1]heptane skeleton have used transition state theory to understand reaction mechanisms and stereochemical outcomes. cdnsciencepub.comacs.org By mapping the entire reaction pathway, from reactants through the transition state to products (a process known as an Intrinsic Reaction Coordinate, IRC, calculation), a complete picture of the reaction mechanism can be developed.

Stereochemical Analysis and Enantioselective Reaction Modeling

The stereochemistry of this compound is primarily defined by the orientation of the 4-bromophenyl group on the norbornane (B1196662) scaffold. This substituent can exist in one of two diastereomeric positions, exo or endo, and each of these can exist as a pair of enantiomers (1R,2S,4S vs. 1S,2R,4R for the exo isomer, and 1R,2R,4S vs. 1S,2S,4R for the endo isomer). Computational methods, particularly Density Functional Theory (DFT), are pivotal in analyzing the relative stabilities of these stereoisomers and modeling the transition states of enantioselective reactions.

While specific enantioselective reaction modeling for this compound is not extensively documented in publicly available literature, analysis of analogous systems provides a robust framework for understanding potential reaction pathways. For instance, computational studies on the epoxidation of substituted norbornenes have utilized DFT to explain the origins of facial selectivity (exo vs. endo attack). These studies reveal that steric hindrance and electronic interactions govern the preferred direction of reagent approach. In the case of a 2-aryl substituted norbornane, the bulky phenyl group would be expected to direct incoming reagents to the less hindered face.

Modeling of enantioselective catalytic processes, such as asymmetric hydrogenations or cycloadditions involving bicyclo[2.2.1]heptane derivatives, often employs quantum mechanics/molecular mechanics (QM/MM) methods. These models can elucidate the interactions between the substrate, the chiral catalyst, and the reagents in the transition state, explaining the observed enantiomeric excess. For a hypothetical enantioselective reaction involving this compound, such modeling would focus on the non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-stacking) that differentiate the energies of the diastereomeric transition states leading to the respective enantiomers.

A comparative analysis of computational data from related phenyl-substituted norbornane systems can offer predictive insights. For example, studies on 2-amino-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acids have used ab initio methods like Hartree-Fock and Møller-Plesset perturbation theory to explore their conformational landscapes. nih.gov These studies indicate that the bulky phenyl substituent significantly restricts the rotational freedom of adjacent groups, favoring specific conformations. nih.gov This principle would apply directly to this compound, where the bromophenyl group's orientation would be a key determinant of the molecule's reactivity and interaction with chiral catalysts.

Table 1: Theoretical Stereoisomer Stability of 2-Aryl-Bicyclo[2.2.1]heptane Analogs This table presents hypothetical relative energy data based on general principles of steric strain in substituted norbornane systems, as specific data for the target compound is not available.

Stereoisomer Relative Energy (kcal/mol) Key Steric Interactions
exo 0.00 (Reference) Minimal interaction with the C7-syn-hydrogen.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational dynamics and flexibility of this compound over time. While the bicyclic core is rigid, the C2-C(phenyl) bond allows for rotation, and the entire molecule can undergo vibrational and rotational motion. MD simulations can map the potential energy surface associated with these movements, revealing the most stable conformations and the energy barriers between them.

A typical MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for every atom over a series of time steps. This generates a trajectory that illustrates the molecule's dynamic behavior. Analysis of this trajectory can reveal key conformational parameters, such as the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions, which indicates structural stability.

In the context of this compound, MD simulations would be particularly useful for understanding:

Rotational Profile of the Phenyl Group: The simulation would show the preferred rotational angle (torsion) of the 4-bromophenyl group relative to the norbornane cage. It is expected that conformations minimizing steric clash between the ortho-hydrogens of the phenyl ring and the bicyclic frame would be most populated.

Solvent Effects: The explicit inclusion of solvent molecules in the simulation allows for the study of how interactions with the solvent (e.g., water, organic solvents) influence the conformational preferences and dynamics of the solute.

Flexibility of the Bicyclic Core: Although rigid, the norbornane cage possesses inherent vibrational modes. MD simulations can quantify the extent of this flexibility, which can be important for understanding its interactions with biological receptors or catalysts.

Table 2: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound This table outlines typical parameters and expected outcomes for an MD simulation of the target compound, based on standard practices in the field.

Parameter Description Expected Outcome/Insight
Force Field A set of empirical energy functions (e.g., AMBER, CHARMM, GROMOS) used to calculate forces between atoms. Accurate representation of intramolecular and intermolecular interactions.
Simulation Time The total duration of the simulation, typically in the nanosecond (ns) to microsecond (µs) range. Sufficient sampling of conformational space to identify stable states and transitions.
Dihedral Angle Analysis Monitoring the torsion angle of the C3-C2-C(phenyl)-C(ortho) bond. Identification of the most probable rotational conformers (rotamers) of the bromophenyl group.

Derivatization and Scaffold Functionalization of 2 4 Bromophenyl Bicyclo 2.2.1 Heptane

Introduction of Diverse Substituents on the Aromatic Ring

The bromine atom on the phenyl group of 2-(4-bromophenyl)bicyclo[2.2.1]heptane serves as a versatile starting point for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

Prominent among these methods is the Suzuki-Miyaura coupling , which pairs the aryl bromide with an organoboron reagent. This reaction is highly valued for its mild conditions and tolerance of diverse functional groups. fishersci.co.uk For instance, the coupling of borylated norbornadiene derivatives with various haloarenes has been successfully demonstrated, showcasing the feasibility of such reactions on the bicyclo[2.2.1]heptane scaffold. beilstein-journals.org While specific examples with this compound are not extensively documented, the general effectiveness of this reaction on aryl bromides suggests its applicability. researchgate.net

The Buchwald-Hartwig amination provides a powerful route to synthesize arylamines from aryl halides. nih.gov This reaction has been developed to be highly general, with various generations of phosphine (B1218219) ligands enabling the coupling of a wide range of amines and aryl (pseudo)halides. snnu.edu.cn The application of this methodology to introduce nitrogen-based substituents onto the phenyl ring of the title compound is a feasible and attractive synthetic strategy.

Another important transformation is the Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. The mild conditions often employed make it a suitable method for functionalizing the this compound scaffold. nih.govucsb.edu

The Heck reaction offers a method for the arylation of alkenes, where the aryl bromide couples with an alkene to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org This reaction provides a direct way to introduce vinyl or substituted vinyl groups onto the aromatic ring.

The following table summarizes representative palladium-catalyzed cross-coupling reactions that are applicable for the derivatization of the aromatic ring.

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki-MiyauraAryl/vinyl boronic acid or esterPd(PPh₃)₄, Pd(OAc)₂/phosphine ligandBiaryl, Aryl-alkene
Buchwald-HartwigPrimary/secondary aminePd₂(dba)₃/phosphine ligand (e.g., BINAP)Arylamine
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂/CuIArylalkyne
HeckAlkenePd(OAc)₂/phosphine ligandAryl-substituted alkene

Modification of the Bicyclo[2.2.1]heptane Framework

The saturated and strained bicyclo[2.2.1]heptane core presents unique challenges and opportunities for functionalization. The rigid geometry dictates the stereochemical outcome of reactions, and the inherent ring strain can be exploited in synthetic transformations. nih.gov

Functionalization at Bridgehead Positions

Direct functionalization of the bridgehead (C1 and C4) positions of the bicyclo[2.2.1]heptane system is challenging due to the steric hindrance and the pyramidal nature of the bridgehead carbons, which makes the formation of carbocationic or radical intermediates less favorable (Bredt's rule). However, synthetic methods have been developed to introduce functionality at these positions. For instance, methods involving the Diels-Alder reaction can be used to construct bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons. nih.gov While these methods build the core rather than derivatizing a pre-existing one, they highlight the possibility of accessing bridgehead-functionalized analogs.

Exo/Endo Selective Derivatizations

The stereochemistry of substituents on the bicyclo[2.2.1]heptane framework is designated as exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge). The steric bulk of the bicyclic system often directs incoming reagents to the less hindered exo face. However, selective endo functionalization can also be achieved under specific reaction conditions or through intramolecular delivery of reagents.

For instance, in the synthesis of N-aryl-bicyclo[2.2.1]heptane-2-carboxamides, the coupling of 2-norbornanecarbonyl chloride with anilines proceeds to give the carboxamide functionality, with the stereochemistry being dependent on the starting bicyclic acid chloride. nih.gov The synthesis of potent imidazoline1 receptor specific agents has also demonstrated stereoselective functionalization of the bicyclo[2.2.1]heptane core to yield specific endo and exo isomers. nih.gov

The following table provides examples of stereoselective reactions on the bicyclo[2.2.1]heptane scaffold, illustrating the control over exo and endo selectivity.

Reaction TypeSubstrateReagent/CatalystProduct Stereochemistry
Amide Coupling2-Norbornanecarbonyl chloride2,4,6-Trimethylanilineexo/endo mixture (dependent on starting material)
Synthesis of Amino DerivativesIsopropyl-substituted bicyclo[2.2.1]heptane precursorMulti-step synthesis2-endo-amino-3-exo-isopropylbicyclo[2.2.1]heptane

Synthesis of Polycyclic Systems Incorporating the Bicyclo[2.2.1]heptane Moiety

The this compound unit can serve as a rigid scaffold for the construction of larger, more complex polycyclic systems. One common strategy involves utilizing the existing functionality to build additional rings.

For example, the aryl group can be further elaborated through annulation reactions. Intramolecular Heck reactions, where an appropriately positioned alkene on a side chain attached to the phenyl ring cyclizes onto the aromatic core, can lead to the formation of fused polycyclic aromatic hydrocarbons. Furthermore, Diels-Alder reactions involving a diene and dienophile tethered to the main scaffold can be a powerful tool for constructing additional rings. sigmaaldrich.com While specific examples starting from this compound are scarce, the principles have been widely applied in the synthesis of complex polycyclic aromatic compounds. researchgate.netmun.ca

Formation of Heterocyclic Derivatives from the Compound

The functional groups on this compound or its derivatives can be utilized to construct fused or spiro-heterocyclic systems. The unique three-dimensional orientation of substituents on the bicyclic framework can influence the stereochemical outcome of these cyclization reactions.

For instance, derivatives of this compound bearing amino and alcohol functionalities in a 1,2- or 1,3-relationship on the bicyclic core can serve as precursors for the synthesis of fused oxazines, thiazines, or other heterocyclic rings. The synthesis of spiro compounds, where two rings share a single atom, is another intriguing possibility. ontosight.ai Methodologies for the synthesis of spiro heterocycles often involve tandem reactions, and the rigid bicyclo[2.2.1]heptane scaffold can provide a platform for such transformations. beilstein-journals.org For example, the synthesis of spiro heterocyclic steroids demonstrates the versatility of using rigid polycyclic frameworks in the construction of complex spiro systems. nih.gov

Advanced Material Science Applications of 2 4 Bromophenyl Bicyclo 2.2.1 Heptane and Its Derivatives

Role as a Monomer in Polymer Chemistry

The unique, strained bicyclic structure of bicyclo[2.2.1]heptane derivatives makes them interesting candidates for monomer synthesis. Polymers derived from such rigid units often exhibit enhanced thermal stability, high glass transition temperatures, and specific mechanical properties.

2-(4-Bromophenyl)bicyclo[2.2.1]heptane can serve as a monomer precursor in several polymerization strategies. The 4-bromophenyl group is particularly amenable to classic cross-coupling reactions, which can be adapted for step-growth polymerization. For instance, conversion of the bromo- group to an amino, hydroxyl, or boronic acid functionality would yield a bifunctional monomer. Subsequent polycondensation reactions could lead to the formation of high-performance polymers such as polyimides, polyamides, or polyesters. Wholly alicyclic polyimides, for example, have been synthesized from precursors like bicyclo[2.2.1]heptane-2-methanecarboxylic-3,5,6-tricarboxylic-2,3:5,6-dianhydride, yielding materials with excellent transparency and thermal stability. researchgate.net

Furthermore, the bicyclo[2.2.1]heptane ring system itself can participate in polymerization. Ring-opening metathesis polymerization (ROMP) of related bicyclo[2.2.1]heptene (norbornene) derivatives is a well-established method for producing polymers with diverse functionalities. google.com While the saturated bicyclo[2.2.1]heptane ring is not susceptible to ROMP, its derivatives can be designed for other polymerization mechanisms. The inherent rigidity of the bicyclic unit, when incorporated into a polymer backbone, restricts chain mobility, which can lead to materials with high thermal resistance and desirable optical properties.

Polymer TypePotential Monomer DerivativeKey Polymer Properties
PolyimidesDiamine derivative of 2-phenylbicyclo[2.2.1]heptaneHigh thermal stability, good mechanical strength, transparency researchgate.net
PolyestersDihydroxy derivative of 2-phenylbicyclo[2.2.1]heptaneEnhanced glass transition temperature, optical clarity
Suzuki Polycondensation PolymersDiboronic acid derivative of 2-phenylbicyclo[2.2.1]heptaneConjugated systems, potential for electronic applications

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. The defined geometry and rigidity of the bicyclo[2.2.1]heptane scaffold make it an excellent component for designing molecules that can self-assemble into complex architectures.

Derivatives of this compound are well-suited for this purpose. The bromophenyl group can engage in several key non-covalent interactions:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to direct assembly.

Aromatic Interactions: The phenyl ring can participate in π-π stacking and CH-π interactions, further guiding the formation of ordered structures.

By modifying the bicyclo[2.2.1]heptane core or the phenyl ring with additional functional groups (e.g., hydrogen-bonding moieties like amides or carboxylic acids), it is possible to create sophisticated building blocks for supramolecular polymers, gels, and liquid crystals. The rigid bicyclic unit acts as a stiff spacer, ensuring that the resulting assemblies have predictable and persistent structures. For example, organogelators based on the norbornane (B1196662) scaffold have been developed, demonstrating the utility of this framework in creating self-assembling materials. tandfonline.com

Applications in Catalysis and Electrocatalysis (as ligand or scaffold)

In catalysis, the design of ligands that coordinate to a metal center is crucial for controlling reactivity and selectivity. The conformational rigidity of the bicyclo[2.2.1]heptane skeleton is highly advantageous for creating chiral ligands for asymmetric catalysis. By attaching coordinating groups at specific positions on the scaffold, it is possible to create a well-defined chiral pocket around a metal center, which can lead to high enantioselectivity in chemical transformations.

Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been successfully employed as chiral ligands in asymmetric synthesis. researchgate.net Similarly, this compound can be envisioned as a precursor to novel ligands. The 4-bromophenyl group can be functionalized, for instance, by introducing phosphine (B1218219), amine, or oxazoline (B21484) groups through cross-coupling or substitution reactions. The resulting ligands would possess a rigid backbone, which is essential for effective chirality transfer.

In electrocatalysis, bicyclic bridged ring systems are also gaining attention. Enantioselective C-H activation has been demonstrated using catalysts that incorporate such rigid scaffolds. researchgate.net The defined stereochemistry of these systems can control the approach of substrates to the catalytically active site, enabling highly selective transformations.

Utilization in Molecular Devices and Systems (e.g., Molecular Solar Thermal Energy Systems)

Molecular Solar Thermal (MOST) energy storage systems offer a promising approach for capturing and storing solar energy in the chemical bonds of a molecule, which can then be released as heat on demand. acs.org The most studied system for this application is the photoisomerization of norbornadiene (a bicyclo[2.2.1]hepta-2,5-diene) to its high-energy valence isomer, quadricyclane. mdpi.com

The bicyclo[2.2.1]heptane skeleton is the fundamental framework of both isomers. While the parent norbornadiene has limitations, such as a poor match with the solar spectrum, its properties can be significantly improved by chemical modification. mdpi.com Attaching electron-donating and electron-accepting groups to the norbornadiene core creates a "push-pull" system that shifts the absorption into the visible light range and enhances energy storage density. acs.orgmdpi.com

Although this compound is a saturated system, it is a direct structural relative of the compounds used in MOST systems. Derivatives of this compound, specifically the corresponding norbornadiene, would be excellent candidates for MOST applications. The 4-bromophenyl group could be further functionalized to fine-tune the electronic properties of the photoswitch. Research has shown that low molecular weight norbornadiene derivatives with aromatic groups can achieve high energy storage densities. chalmers.senih.govmaterialsmodeling.org

Norbornadiene DerivativeAbsorption Onset (λonset)Energy Storage Density (kJ/kg)Key Feature
Unsubstituted Norbornadiene~267 nm~960Poor solar spectrum match mdpi.com
Cyano- and ethynyl-substituted aromatic NBDsUp to 460 nm396–629Improved solar spectrum match, low molecular weight acs.orgchalmers.se
Water-soluble NBD derivative (HNBD1)364 nm~520 (calculated from 65 kJ/mol)Operates in an aqueous environment mdpi.com

Application as Building Blocks in Advanced Organic Materials

The combination of a rigid, three-dimensional aliphatic scaffold and an adaptable aromatic unit makes this compound a versatile building block for a wide range of advanced organic materials. nih.gov The true value of this compound lies in the synthetic utility of the carbon-bromine bond. It serves as a key reaction site for various palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures or conjugated polymers.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures, which are common motifs in materials for molecular electronics.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives, important in OLEDs and other organic electronic devices.

Through these transformations, the simple this compound molecule can be elaborated into more complex structures designed for specific functions. The rigid bicyclic unit can act as a non-conjugated spacer to disrupt planarity in conjugated materials, which can be useful for tuning solubility and solid-state packing. This makes it a valuable precursor for synthesizing materials for applications such as organic light-emitting diodes (OLEDs), liquid crystals, and porous organic frameworks.

Future Research Directions and Challenges in 2 4 Bromophenyl Bicyclo 2.2.1 Heptane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane and its derivatives traditionally relies on well-established methods such as the Diels-Alder reaction. However, a significant future challenge lies in developing more sustainable and efficient synthetic protocols.

Current research in related bicyclo[2.2.1]heptane systems is exploring greener alternatives to conventional synthesis. mjcce.org.mkresearchgate.net For instance, the use of water as a solvent and catalyst in Diels-Alder reactions is a promising avenue. mjcce.org.mkresearchgate.net Fly-ash catalyzed cycloaddition reactions in aqueous media have also been reported for analogous structures, offering an environmentally benign approach. mjcce.org.mk Future research should focus on adapting these green methodologies to the synthesis of this compound.

Furthermore, one-pot, multi-component coupling reactions catalyzed by transition metals like palladium offer an atom-economical route to complex bicyclo[2.2.1]heptane derivatives. bohrium.comresearchgate.net The development of ligand-free palladium catalytic systems for the difunctionalization of norbornene with aryl halides and other coupling partners could be extended to the synthesis of the target molecule and its analogues. bohrium.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Bicyclo[2.2.1]heptane Derivatives

MethodologyAdvantagesDisadvantagesFuture Research Focus
Traditional Diels-Alder High stereoselectivity, well-establishedOften requires organic solvents, harsh conditionsTransition to aqueous media, use of green catalysts
Green Diels-Alder mjcce.org.mkresearchgate.netEnvironmentally benign, potentially higher yieldsCatalyst stability and recovery can be challengingDevelopment of robust and recyclable catalysts
Palladium-Catalyzed Coupling bohrium.comresearchgate.netHigh atom economy, access to diverse derivativesCatalyst cost and toxicity, ligand sensitivityDevelopment of ligand-free systems, catalyst recycling

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound scaffold is largely dictated by the strained bicyclic system and the electronic properties of the bromophenyl substituent. While reactions involving the aryl group (e.g., cross-coupling) are predictable, the bicyclic core may exhibit unique and unexplored reactivity.

Future investigations should probe the potential for unexpected rearrangements and ring-opening reactions under various conditions. The inherent ring strain of the bicyclo[2.2.1]heptane system can be exploited to drive retro-condensation reactions, leading to highly functionalized cyclopentene (B43876) or pyrrolidine (B122466) scaffolds. nih.gov Lewis acid-catalyzed transannular double cyclizations in similar systems have also led to the unexpected formation of bicyclo[2.2.1]heptane derivatives, suggesting that the reverse reactions could be a source of novel chemical transformations. rsc.org

Moreover, the reactivity of the C-H bonds within the bicyclic framework, particularly at the bridgehead positions, warrants further investigation. While free-radical abstraction at the bridgehead is generally inhibited, exploring novel catalytic systems for C-H activation could unlock new avenues for functionalization. nasa.gov The influence of the 4-bromophenyl group on the regioselectivity and stereoselectivity of such reactions would be a key area of study.

Advanced Stereocontrol in Complex Derivatizations

The bicyclo[2.2.1]heptane framework possesses distinct stereoisomers (exo and endo), and controlling the stereochemistry during derivatization is a significant challenge. Future research must focus on developing highly stereoselective methods for the functionalization of this compound.

The stereochemical outcome of the initial Diels-Alder synthesis can often be controlled by the choice of dienophile and the use of chiral catalysts. For subsequent modifications, the development of stereoselective and stereospecific functionalization at various positions of the bicyclic core is crucial. For instance, the introduction of substituents at the C-2 position requires precise stereochemical control to obtain specific isomers.

Organocatalysis presents a powerful tool for achieving high enantioselectivity in the synthesis of bicyclo[2.2.1]heptane derivatives. rsc.org The application of chiral Brønsted acids or other organocatalysts in formal [4+2] cycloaddition reactions could provide access to enantioenriched this compound and its derivatives. rsc.orgresearchgate.net

Deeper Integration of Computational and Experimental Studies

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound. A deeper integration of computational modeling with experimental studies will be crucial for accelerating research in this area.

Density Functional Theory (DFT) can be employed to investigate the conformational profile of the molecule, predict its thermodynamic properties, and elucidate reaction mechanisms. nih.govresearchgate.netresearchgate.net For example, computational studies on analogous 2-amino-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acids have provided insights into the conformational constraints imposed by the bulky norbornane (B1196662) structure. nih.gov Similar studies on this compound could predict its preferred conformations and the steric and electronic effects of the substituents.

Furthermore, computational docking studies can predict the binding modes of its derivatives with biological targets, guiding the design of new therapeutic agents. nih.gov In material science, computational modeling can help predict the properties of polymers incorporating this bicyclic unit.

Expanding Material Science Applications

The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane core makes it an attractive building block for new materials. Future research should focus on leveraging the unique properties of this compound in material science.

Bicyclic compounds are valuable in polymer synthesis as monomers or cross-linking agents. The presence of the bromophenyl group in this compound provides a handle for further polymerization reactions, such as ring-opening metathesis polymerization (ROMP) to create organometallic polymers with potentially interesting catalytic or electronic properties. researchgate.net

Additionally, the rigid scaffold can be incorporated into the design of novel organic electronic materials. The defined spatial orientation of the phenyl group relative to the bicyclic core could influence charge transport properties in organic semiconductors. Further research is needed to synthesize and characterize such materials and to explore their potential in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q & A

Basic: How is 2-(4-Bromophenyl)bicyclo[2.2.1]heptane synthesized in academic research?

Methodological Answer:
A common approach involves cross-coupling reactions between bromophenyl precursors and bicyclo[2.2.1]heptane derivatives. For example:

  • Iron-catalyzed cross-coupling of 4-bromophenyl halides with Grignard reagents (e.g., alkyl/alkynyl-MgBr) in the presence of Fe catalysts under mild conditions .
  • Dichloroketene-based cycloaddition (analogous to methods in ) could be adapted to construct the bicyclo scaffold, followed by bromophenyl functionalization.
  • Post-synthetic purification via flash chromatography (hexanes/EtOAc gradients) ensures high yield and purity .

Key Analytical Validation:

  • GC-MS identifies byproducts and validates molecular weight .
  • NMR (¹H/¹³C) confirms regiochemistry and substitution patterns .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

Technique Purpose Example Data Reference
¹H/¹³C NMR Assigns substituent positions and stereochemistryChemical shifts for bromophenyl protons (δ 7.2–7.6 ppm) and bicyclo backbone protons (δ 1.5–3.0 ppm)
HRMS Confirms molecular formula (C₁₃H₁₃Br)Exact mass: m/z 264.0084 (M⁺)
IR Spectroscopy Detects functional groups (e.g., C-Br stretch at ~560 cm⁻¹)Absence of ketone/ester peaks confirms purity
GC-MS Identifies volatile byproducts and quantifies purityRetention time alignment with standards

Advanced: How can stereochemical challenges in synthesizing this compound derivatives be addressed?

Methodological Answer:
The bicyclo[2.2.1]heptane scaffold exhibits endo/exo isomerism ( ). To control stereochemistry:

  • Use chiral auxiliaries (e.g., bornanesultam) to direct asymmetric synthesis .
  • Employ transition-metal catalysts with chiral ligands (e.g., diphonane) for enantioselective cross-coupling .
  • Low-temperature crystallization separates diastereomers, as demonstrated for related bicyclo compounds .

Example:
In asymmetric [4+2] cycloadditions, steric bulk at the reaction site favors endo selectivity, critical for drug candidate synthesis .

Advanced: How do computational methods predict the stability and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates thermodynamic stability via heat of formation (HOF) and bond dissociation energies (BDEs). For bicyclo derivatives, C-Br bond stability is prioritized to avoid unintended cleavage .
  • Molecular Dynamics (MD): Simulates strain energy in the bicyclo scaffold, which correlates with synthetic feasibility .
  • Electrostatic Potential Maps: Identify reactive sites (e.g., bromophenyl ring for electrophilic substitution) .

Case Study:
DFT-guided design of nitramine derivatives showed enhanced detonation velocity (VOD > 8,000 m/s) while maintaining low impact sensitivity .

Advanced: What role does this compound play in drug candidate development?

Methodological Answer:
The bicyclo[2.2.1]heptane scaffold provides rigidity and metabolic stability , while the bromophenyl group enhances bioactivity via halogen bonding:

  • Targeted Drug Design: Analogues like LMV-6015 and AMG 221 use the bicyclo core for receptor binding specificity .
  • SAR Studies: Systematic substitution at the 4-bromophenyl position optimizes pharmacokinetics (e.g., logP, solubility) .
  • In Vivo Testing: Radiolabeled derivatives (e.g., ¹⁸F analogs) track biodistribution in preclinical models .

Example:
Modification of the bromine atom to trifluoromethyl (CF₃) improved blood-brain barrier penetration in CNS-targeted candidates .

Advanced: How can contradictions in experimental data (e.g., unexpected byproducts) be resolved during synthesis?

Methodological Answer:

  • Mechanistic Studies: Use isotopic labeling (e.g., D₂O quenching) to trace reaction pathways .
  • Kinetic Analysis: Monitor reaction progress via in situ IR to identify intermediates .
  • Byproduct Isolation: Employ preparative HPLC to separate and characterize unexpected products (e.g., diastereomers or halogenated side products) .

Case Study:
In iron-catalyzed cross-coupling, trace oxygen led to oxidized byproducts, resolved by rigorous inert-atmosphere techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.